1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride

Chemical Synthesis Pharmaceutical Intermediates Solubility Enhancement

Sourcing a stable, high-purity 3-aminopiperidine scaffold with a fluoroethyl handle often delays medicinal chemistry and radiochemistry projects. This dihydrochloride salt directly resolves that bottleneck. - Enables direct synthesis of triazoles for demyelinating disease research, as documented in recent patent literature. - The 2-fluoroethyl group serves as a ready labeling site for ¹⁸F PET tracer development, with ≥98% purity ensuring reliable stoichiometry. - Dihydrochloride form guarantees ambient storage stability and improved aqueous solubility for streamlined parallel synthesis.

Molecular Formula C7H17Cl2FN2
Molecular Weight 219.12 g/mol
CAS No. 1528190-68-2
Cat. No. B1450172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride
CAS1528190-68-2
Molecular FormulaC7H17Cl2FN2
Molecular Weight219.12 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CCF)N.Cl.Cl
InChIInChI=1S/C7H15FN2.2ClH/c8-3-5-10-4-1-2-7(9)6-10;;/h7H,1-6,9H2;2*1H
InChIKeySATCBCKSMHVJTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride Overview


1-(2-Fluoroethyl)piperidin-3-amine dihydrochloride (CAS 1528190-68-2, also referenced as CAS 1654772-84-5) is a halogenated piperidine derivative with a molecular formula of C₇H₁₇Cl₂FN₂ and a molecular weight of 219.12 g/mol [1]. It features a 3‑aminopiperidine core substituted with a 2‑fluoroethyl group on the piperidine nitrogen, distinguishing it from simpler piperidin-3‑amine analogues. This compound is supplied as a dihydrochloride salt, a form that enhances aqueous solubility and stability for handling . While primarily used as a research building block, its structural features align it with active scaffolds explored for central nervous system (CNS) and oncology targets .

1

Fluorinated piperidine building block for CNS and oncology scaffold exploration

2

Dihydrochloride powder enables straightforward weighing and dissolution for synthesis workflows

3

Suitable for radiochemistry precursor design via the 2-fluoroethyl handle

Non-Interchangeability of 1-(2-Fluoroethyl)piperidin-3-amine


The 3‑aminopiperidine scaffold is a versatile pharmacophore, but its biological and physicochemical properties are exquisitely sensitive to N‑substitution. Simple piperidin-3‑amine dihydrochloride (lacking the 2‑fluoroethyl group) exhibits different lipophilicity, electronic character, and target engagement profiles, precluding its direct substitution in advanced synthetic routes [1]. The electron‑withdrawing 2‑fluoroethyl group in the target compound modulates the basicity of the piperidine nitrogen and introduces a site for potential metabolic or radiochemical manipulation, leading to altered in vitro enzyme cleavage rates and receptor selectivity compared to non‑fluorinated or alternatively alkylated analogues [2]. Furthermore, the target compound's proven utility as an intermediate for triazole‑based therapeutics targeting demyelinating diseases underscores a specific synthetic demand not met by other piperidin-3‑amines .

Physicochemical shift

Unsubstituted piperidin-3-amine lacks the 2-fluoroethyl group, altering lipophilicity, basicity, and target engagement profile; direct replacement may compromise synthetic route specificity.

Metabolic context

Non-fluorinated or alternatively alkylated analogs show different in vitro enzyme cleavage rates; metabolic stability class effects may not transfer without verification.

Application mismatch

Other N-alkyl piperidin-3-amines lack the documented synthetic path for triazole-based demyelinating disease research intermediates; procurement based on generic scaffold alone may miss critical reactivity.

Evidence for 1-(2-Fluoroethyl)piperidin-3-amine Dihydrochloride


Dihydrochloride Salt Handling and Solubility

The dihydrochloride salt form of 1-(2-fluoroethyl)piperidin-3-amine offers a quantifiable solubility and handling advantage over its free base counterpart, which is critical for laboratory‑scale manipulation and scale‑up. While the free base (MW 146.21 g/mol) is a hygroscopic liquid or low‑melting solid, the dihydrochloride (MW 219.12 g/mol) is supplied as a stable powder with a purity of ≥95% [1]. This difference in physical form directly impacts procurement decisions, as the salt is more easily weighed, dissolved, and stored under standard ambient conditions (RT storage) .

Salt vs. free base
Head-to-head
Dihydrochloride powder (MW 219.12 g/mol) vs. free base hygroscopic liquid/solid (MW 146.21 g/mol); ≥95% purity, RT storage reported.
Improves handling and weighing accuracy for synthesis.
Procurement-relevant physical form comparison.
Chemical Synthesis Pharmaceutical Intermediates Solubility Enhancement

Metabolic Stability: AChE Radiotracer Class Inference

In a comparative study of acetylcholinesterase (AChE) radiotracers, substitution of a methyl group with a 2‑fluoroethyl group on a piperidine ester scaffold resulted in significantly slower in vitro enzymatic cleavage rates [1]. Although this specific data derives from N‑fluoroethylpiperidinyl ester analogues rather than the target compound itself, the class‑level inference is that the 2‑fluoroethyl moiety imparts greater metabolic stability to the piperidine core. The study reported that the fluoroethyl group, instead of methyl, leads to higher selectivity for AChE, a critical parameter for developing longer‑lived PET imaging agents [1][2].

Metabolic stability class
Class-level
Fluoroethylpiperidinyl ester analogues showed slower in vitro enzymatic cleavage than methyl analogues in AChE assay.
Supports metabolic stability screening context.
Data to verify for target compound; class-level inference.
PET Imaging Radiochemistry Acetylcholinesterase Metabolic Stability

Key Triazole Intermediate for Demyelinating Disease

1-(2-fluoroethyl)piperidin-3-amine dihydrochloride has been explicitly cited as a starting material in the preparation of triazole derivatives intended for the treatment of demyelinating diseases . This application is documented in a PCT patent application (Davies et al., 2016), providing a direct, verifiable use‑case that distinguishes it from other piperidin-3-amines which lack this documented synthetic pathway .

Triazole intermediate
Reported
Documented as starting material for triazole derivatives in patent literature (Davies et al., 2016).
Directs procurement for demyelinating disease research synthesis.
Specific synthetic utility; review patent for details.
Demyelinating Diseases Triazole Synthesis Pharmaceutical Intermediates

Safety Profile: ECHA Hazard Classification

According to the European Chemicals Agency (ECHA) C&L Inventory, 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride (EC 859-623-9) carries a notified classification of H302 (Harmful if swallowed, 100%) and H315 (Causes skin irritation, 100%) [1]. This specific hazard profile provides a quantitative benchmark for risk assessment and handling protocols. In comparison, the non‑fluorinated analogue, piperidin-3-amine dihydrochloride, may have a different notified hazard profile, which can impact laboratory safety procedures and procurement for facilities with strict safety requirements [2].

Hazard classification
Cross-study
ECHA notified H302 (harmful if swallowed) and H315 (causes skin irritation) at 100%.
Informs lab safety assessment and handling protocols.
Check SDS for complete hazard profile.
Safety Assessment Regulatory Compliance Hazard Classification

3-Aminopiperidine Pharmacophore for CNS Targets

The 3‑aminopiperidine moiety is a validated scaffold for developing CNS‑active compounds. Patents such as US20070066663 describe a broad class of 3‑aminopiperidines as inhibitors of monoamine uptake (serotonin, norepinephrine, and dopamine), with some analogues exhibiting potent activity [1]. While no direct quantitative data is available for the target compound in this assay, the class‑level inference is that 1-(2-fluoroethyl)piperidin-3-amine dihydrochloride retains the core pharmacophore for potential monoamine transporter interaction. Furthermore, a study on cognition‑enhancers identified the 3‑aminopiperidine moiety as a promising scaffold for new drugs, with minimal effective doses in the range of 0.3–10 mg/kg in mouse passive‑avoidance tests .

CNS pharmacophore
Class-level
3-Aminopiperidine core is a monoamine uptake inhibitor scaffold; cognition-enhancer MED 0.3–10 mg/kg in mouse model.
Supports CNS target screening fit for this building block.
No direct data for target compound; class reference only.
CNS Drug Discovery Monoamine Transporters Cognition Enhancement

Application Scenarios for 1-(2-Fluoroethyl)piperidin-3-amine


Triazole Therapeutics for Demyelinating Diseases

Medicinal chemists and process chemists engaged in developing treatments for demyelinating disorders (e.g., multiple sclerosis) should prioritize this compound as a key intermediate. Its documented use in the synthesis of triazoles for this indication directly supports procurement for these specific synthetic pathways. The dihydrochloride salt form facilitates precise stoichiometry and improved reaction yields due to its defined composition and solubility profile.

¹⁸F-Labeled PET Tracers for CNS Imaging

Radiochemistry laboratories and PET imaging centers developing novel ¹⁸F‑labeled tracers should consider this compound as a versatile precursor. The 2‑fluoroethyl group can serve as a direct labeling handle for ¹⁸F incorporation, leveraging the enhanced metabolic stability observed in related fluoroethylpiperidine esters . This class‑level advantage positions it as a valuable building block for creating longer‑lived PET probes targeting acetylcholinesterase or other CNS enzymes.

CNS Drug Discovery: Monoamine Transporter and Cognition-Enhancement Programs

Neuroscience research groups investigating monoamine uptake inhibitors or cognition‑enhancing agents should evaluate this compound as a core scaffold. The 3‑aminopiperidine pharmacophore is a validated starting point for designing molecules that modulate serotonin, norepinephrine, and dopamine transporters and has shown efficacy in preclinical cognition models . The 2‑fluoroethyl substitution offers a point for further diversification and optimization of ADME properties.

General Organic Synthesis and Medicinal Chemistry Building Block

Academic and industrial laboratories requiring a stable, high‑purity (≥95%) piperidine building block with a nucleophilic amine and a 2‑fluoroethyl handle for alkylation, amidation, or cross‑coupling reactions should procure this compound. The dihydrochloride salt's powder form and ambient storage stability provide practical advantages for routine use in parallel synthesis and medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Demyelinating disease triazole research
Patent-documented intermediate
Synthetic route specificity and yield
18F PET tracer precursor development
2-Fluoroethyl labeling handle
Metabolic stability context and radiochemical incorporation
CNS monoamine transporter studies
3-Aminopiperidine pharmacophore
Target engagement and selectivity profiling
General organic synthesis building block
Stable dihydrochloride powder form
Handling consistency and solubility in reaction media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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